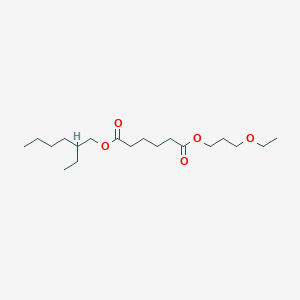![molecular formula C12H10ClNO3S B14596985 Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-12-2](/img/structure/B14596985.png)
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their significant clinical diversity and are widely used in medicinal chemistry . This compound, in particular, features a pyridine ring substituted with a 2-chlorophenylmethylsulfonyl group and an oxide at the nitrogen atom, making it a unique and valuable chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the use of Grignard reagents, acetic anhydride, and other catalysts . For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridine N-oxides .
Industrial Production Methods
Industrial production methods for pyridine derivatives typically involve large-scale chemical reactions under controlled conditions. The use of catalysts such as palladium and nickel in cross-coupling reactions is common . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Aplicaciones Científicas De Investigación
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes . The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine N-oxide: An oxidized form of pyridine with applications in organic synthesis.
Uniqueness
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the sulfonyl group enhances its solubility and reactivity compared to other pyridine derivatives .
Propiedades
Número CAS |
60264-12-2 |
|---|---|
Fórmula molecular |
C12H10ClNO3S |
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-6-2-1-5-10(11)9-18(16,17)12-7-3-4-8-14(12)15/h1-8H,9H2 |
Clave InChI |
UGESEDUIFVAGHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)





![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
